

Application Notes and Protocols for Labeling of Biomolecules with Trisulfo-Cy5-Alkyne

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Compound of Interest		
Compound Name:	Trisulfo-Cy5-Alkyne	
Cat. No.:	B15553962	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trisulfo-Cy5-Alkyne is a water-soluble, near-infrared fluorescent probe containing a terminal alkyne group. This functional group allows for its covalent attachment to biomolecules containing an azide moiety through a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1][2] This bioorthogonal ligation strategy enables the fluorescent labeling of a wide range of biomolecules, including proteins, nucleic acids, glycoproteins, and lipids, with minimal perturbation to their native structure and function. The resulting triazole linkage is highly stable, ensuring a robust and permanent fluorescent tag.[3]

The Trisulfo-Cy5 dye exhibits strong absorption and emission in the far-red region of the spectrum (excitation/emission maxima ~646/662 nm), a spectral window that minimizes background autofluorescence from biological samples, thereby enhancing signal-to-noise ratios in imaging and detection assays.[4] These characteristics make **Trisulfo-Cy5-Alkyne** an invaluable tool for a multitude of applications in life sciences and drug development, including cellular imaging, flow cytometry, proteomics, and in vivo studies.

Principle of Labeling

The labeling strategy is a two-step process. First, the biomolecule of interest is metabolically, enzymatically, or chemically functionalized with an azide group. This can be achieved by



incorporating azide-modified precursors (e.g., amino acids, sugars, nucleotides, or fatty acids) into the biomolecule. The second step is the click chemistry reaction where the azide-modified biomolecule is incubated with **Trisulfo-Cy5-Alkyne** in the presence of a copper(I) catalyst. The copper(I) is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, like sodium ascorbate.[5] A copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to stabilize the Cu(I) oxidation state and improve reaction efficiency in aqueous environments.[6][7]

Quantitative Analysis of Labeling Efficiency

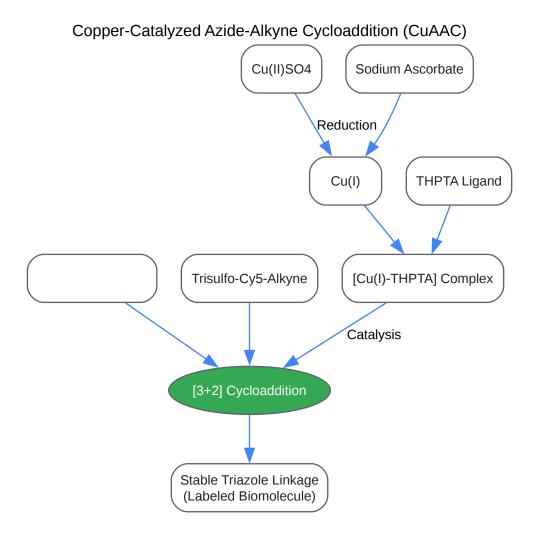
The efficiency of labeling is typically quantified by determining the Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to each biomolecule. For proteins, the DOL can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the Cy5 dye (~650 nm). A correction factor is necessary to account for the dye's absorbance at 280 nm.

General Formula for Degree of Labeling (DOL) of Proteins:

DOL = Dye Concentration (M) / Protein Concentration (M)

Caption: General workflow for labeling biomolecules.

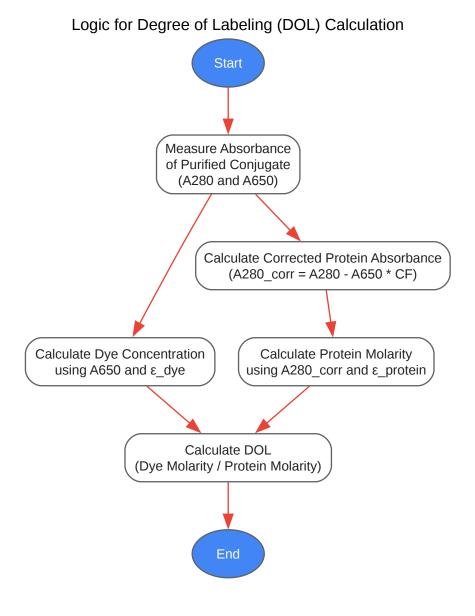




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Caption: CuAAC reaction mechanism.





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Caption: Logic for DOL calculation.

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